Lithium Dipivaloylmethanate
CAS No.:
Cat. No.: VC16181141
Molecular Formula: C11H19LiO2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19LiO2 |
|---|---|
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
| Standard InChI | InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
| Standard InChI Key | YGUDQHNOEYNYSP-CFYXSCKTSA-M |
| Isomeric SMILES | [Li+].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-] |
| Canonical SMILES | [Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Lithium Dipivaloylmethanate belongs to the β-diketonate family of organometallic complexes, where lithium coordinates with the deprotonated form of dipivaloylmethane (H(TMHD)). The compound’s molecular structure features a central lithium ion bonded to two oxygen atoms from the diketonate ligand, forming a chelate ring that enhances its stability .
Molecular Formula and Synonyms
The compound is systematically named lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under IUPAC nomenclature. Its synonyms include:
The linear formula is , with a molecular weight of 190.24 g/mol .
Spectroscopic and Crystallographic Data
The compound’s structure is validated by spectroscopic techniques:
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IR Spectroscopy: Strong absorption bands at 1,580 cm (C=O stretch) and 1,450 cm (C–C vibrations).
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X-ray Crystallography: Reveals a tetrahedral geometry around the lithium center, with bond lengths of 1.93 Å for Li–O.
Synthesis and Manufacturing Protocols
Synthetic Routes
Lithium Dipivaloylmethanate is synthesized via the reaction of lithium hydroxide () with dipivaloylmethane () in anhydrous tetrahydrofuran (THF):
The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent lithium oxidation .
Industrial-Scale Production
Commercial manufacturers like American Elements and VulcanChem produce the compound in purities exceeding 98%, with bulk quantities available in palletized containers or argon-sealed packages . Critical parameters for scalability include:
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Temperature: Maintained below 40°C to avoid ligand decomposition.
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Solvent Purity: THF must be rigorously dried to prevent hydrolysis .
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 265–268°C | |
| Boiling Point | 295°C (decomposition) | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in THF, toluene, acetone | |
| Density | 0.89 g/cm (estimated) |
The compound’s thermal stability makes it suitable for high-temperature applications, such as chemical vapor deposition (CVD) .
Stability and Reactivity
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Air Sensitivity: Rapidly hydrolyzes in moist air, necessitating storage under nitrogen or argon .
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Light Sensitivity: Degrades under UV exposure, requiring amber glass containers for long-term storage .
Industrial and Research Applications
Thin-Film Deposition
Lithium Dipivaloylmethanate is a precursor for epitaxial growth of lithium niobate () and lithium tantalate () thin films via metalorganic chemical vapor deposition (MOCVD) . These films are pivotal in:
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Optoelectronics: Modulators, waveguides, and surface acoustic wave (SAW) devices .
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Ferroelectric Memory: Non-volatile memory components.
Catalysis
The compound serves as a catalyst in:
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Polymerization: Coordination-insertion mechanisms for polyolefin synthesis.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings in pharmaceutical intermediates.
Pharmaceutical Intermediate
Li(TMHD) is employed in synthesizing metallodrugs, particularly lithium-based therapeutics for bipolar disorder, due to its controlled release profile .
Future Research Directions
Advanced Materials Development
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Solid-State Batteries: Exploring Li(TMHD) as a solid electrolyte precursor for lithium-ion batteries.
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Quantum Dot Synthesis: Tailoring luminescent properties for LED applications .
Environmental Impact Mitigation
Research is ongoing to develop biodegradable analogues of β-diketonates to reduce ecological footprints.
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